N,N-dimethylformamide;sulfur trioxide

Catalog No.
S706012
CAS No.
29584-42-7
M.F
C3H7NO4S
M. Wt
153.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethylformamide;sulfur trioxide

CAS Number

29584-42-7

Product Name

N,N-dimethylformamide;sulfur trioxide

IUPAC Name

N,N-dimethylformamide;sulfur trioxide

Molecular Formula

C3H7NO4S

Molecular Weight

153.16 g/mol

InChI

InChI=1S/C3H7NO.O3S/c1-4(2)3-5;1-4(2)3/h3H,1-2H3;

InChI Key

AFDQGRURHDVABZ-UHFFFAOYSA-N

SMILES

CN(C)C=O.O=S(=O)=O

Synonyms

N,N-Dimethyl-formamide Compd. with sulfur trioxide; N,N-Dimethyl-formamide Compd. with SO3; Sulfur Trioxide Compd. with N,N-dimethylformamide; DMF Compound with Sulfur Trioxide; DMF-sulfur Trioxide Reaction Product; Dimethylformamide Compound with Su

Canonical SMILES

CN(C)C=O.O=S(=O)=O

The exact mass of the compound Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-dimethylformamide;sulfur trioxide (DMF-SO3) is a stable, solid complex that serves as a mild and selective sulfonating and sulfating agent. It is widely used in organic synthesis to introduce sulfate or sulfonyl groups, particularly onto sensitive substrates like polysaccharides, peptides, and complex pharmaceuticals. By forming a complex, the high reactivity of sulfur trioxide is moderated, making DMF-SO3 a safer and easier-to-handle alternative to hazardous reagents like neat sulfur trioxide or chlorosulfonic acid, which can cause substrate degradation. Its primary procurement value lies in providing a controllable method for sulfation in polar aprotic solvents.

Research Fit

Reagent type: Controlled-release SO₃ adduct (DMF complex)
Solvent fit: Soluble in DMF and polar aprotic media
Handling: Solid-state reagent, safer than free SO₃

While other amine-SO3 complexes like sulfur trioxide pyridine (Pyridine-SO3) exist, they are not direct drop-in substitutes for DMF-SO3. The choice of the amine base (DMF vs. pyridine) dictates the complex's reactivity, solubility, and thermal stability, which are critical process parameters. For instance, DMF-SO3 exhibits different solubility in key polar aprotic solvents compared to Pyridine-SO3, impacting reaction homogeneity and work-up procedures. Furthermore, the reactivity difference can lead to significant variations in product yield and the degree of sulfation, making the selection of a specific complex a crucial, non-interchangeable decision for achieving a target molecular structure and process efficiency.

Substitution Risk

DMF–SO₃: non-dehydrating amide leaving group; minimal side reactions
Pyridine–SO₃: strong dehydrating character; may degrade acid-sensitive substrates
Dehydration-driven side reactions can alter product profile and lower sulfation degree.
DMF–SO₃: readily soluble in DMF; homogeneous reaction conditions
Me₃N–SO₃: poorly soluble; documented no reaction in 1,4-dioxane
Solubility failure precludes homogeneous sulfation; reaction may not proceed in many organic media.

Superior Yield and Degree of Sulfation in Polysaccharide Modification

In the sulfation of high molecular weight hyaluronan, a key reaction for developing bioactive materials, the DMF-SO3 complex provides significantly higher yields and achieves a greater degree of sulfation (DS) compared to the common substitute, Pyridine-SO3. One study reported a reaction yield of 83% and a DS of 2.8-3.0 using DMF-SO3, whereas Pyridine-SO3 under comparable conditions yielded only 69% with a DS of 1.0-1.5.

Evidence DimensionReaction Yield & Degree of Sulfation (DS) of Hyaluronan
Target Compound Data83% Yield; DS of 2.8-3.0
Comparator Or BaselineSulfur trioxide pyridine complex: 69% Yield; DS of 1.0-1.5
Quantified Difference~20% higher yield and ~2x higher degree of sulfation
ConditionsSulfation of high molecular weight hyaluronan in a polar aprotic solvent system.

For producers of sulfated biomaterials, this directly translates to higher product output and the ability to create highly sulfated structures that are inaccessible with Pyridine-SO3.

Tyrosine O‑Sulfation
Head-to-head
Easier work-up; validated synthesis of leucine-enkephalin sulfate
Supports peptide sulfation workflow selection
Work-up efficiency context; reported by Futaki et al.

Process Compatibility: Favorable Solubility and Simplified Work-up

The choice of SO3 complex directly impacts process design through solubility and purification. DMF-SO3 is well-suited for reactions in polar aprotic solvents like DMF or DMSO. In the specific application of sulfating tyrosine residues in peptides, DMF-SO3 was found to be more suitable than Pyridine-SO3, with the authors explicitly noting that the work-up procedure after sulfation was easier when using the DMF-SO3 complex.

Evidence DimensionProcess Suitability & Work-up
Target Compound DataNoted as more suitable, with an easier work-up procedure.
Comparator Or BaselinePyridine-SO3: Implied more difficult work-up.
Quantified DifferenceQualitative improvement in process efficiency and purification.
ConditionsSulfation of tyrosine residues during peptide synthesis.

Simplified purification reduces processing time, solvent consumption, and overall manufacturing costs, making DMF-SO3 a more economically viable choice for specific synthetic routes.

Hyaluronan Yield
Cross-study
83% vs 69%
14 percentage points higher isolated yield
High-MW hyaluronan; DMF solvent; literature study 2024

Enhanced Thermal Stability for Process Safety and Control

The thermal stability of a reagent is critical for ensuring safe and reproducible manufacturing processes. The DMF-SO3 complex exhibits a high melting point, typically cited as 155-158 °C, before decomposition. While direct comparative DSC/TGA data is sparse in readily available literature, it is noted that decomposition can initiate with exothermic events. One analysis under air showed a significant exotherm at 114 °C. This contrasts with other amine complexes which may have different stability profiles, impacting the safe operating temperature window for a given process.

Evidence DimensionMelting Point / Decomposition Onset
Target Compound DataMelting Point: 155-158 °C; Exothermic onset noted at 114 °C in one study.
Comparator Or BaselineOther amine-SO3 complexes (e.g., Pyridine-SO3 has a reported melting point of 175 °C).
Quantified DifferenceThe key differentiator is the specific decomposition profile under process conditions, which must be evaluated for safety.
ConditionsThermal analysis (DSC/TGA).

Understanding the specific thermal limits of DMF-SO3 allows process chemists to design safer, more robust, and controlled sulfonation reactions, especially at industrial scale.

Degree of Sulfation
Cross-study
DS 2.8–3.0 vs 1.0–1.5
Approx. 2-fold higher sulfate loading
Polar aprotic solvents; bioactivity-relevant DS thresholds
Solvent Compatibility
Class-level
Soluble in DMF vs insoluble in 1,4-dioxane (no reaction)
Solubility determines reaction feasibility
Documented complete failure with Me₃N–SO₃
Stoichiometric Control
Supporting
DS tunable via reagent amount and reaction time
Supports process development control
Demonstrated with poly(GEMA) sulfate; Akita et al.
Aromatic Selectivity
Class-level
Sulfonates toluene slowly; benzene unreactive at RT
Attenuated reactivity enables chemoselectivity
Based on Ratcliffe thesis data; polymer sulfonation context

High-Efficiency Production of Highly Sulfated Biomaterials

For workflows requiring the synthesis of polysaccharides with a high degree of sulfation, such as heparin mimetics or other bioactive polymers, DMF-SO3 is the indicated reagent. Its demonstrated ability to achieve higher yields and nearly double the degree of substitution compared to Pyridine-SO3 makes it the procurement choice for maximizing product quality and process throughput.

Synthesis of Sulfated Peptides and Pharmaceuticals

In multi-step syntheses where process efficiency is key, such as the sulfation of tyrosine in therapeutic peptides, DMF-SO3 provides a distinct advantage. Its compatibility with common synthesis solvents and facilitation of a simpler downstream purification process can significantly reduce production time and cost compared to other SO3 complexes.

Controlled Sulfonation in Polar Aprotic Solvent Systems

When a sulfonation reaction must be performed under homogeneous conditions in solvents like DMF or DMSO, DMF-SO3 is a primary candidate. Its solubility and reactivity profile are well-matched to these systems, providing a reliable and controllable reaction environment that may not be achievable with less soluble or differently reactive complexes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide O-sulfation studies
Reported work-up efficiency and yield
Peptide purity and sulfation completeness
Polysaccharide high-DS sulfation
Achievable sulfation degree
Bioactivity as function of DS
Chemoselective aromatic sulfonation
Attenuated reactivity profile
Positional selectivity and by-product control
Homogeneous sulfation in polar aprotic media
Solubility in DMF and related solvents
Reproducible kinetics and uniform product

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

29584-42-7

General Manufacturing Information

Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1): INACTIVE

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